Neratinib Maleate

Content Navigation

CAS Number

Product Name

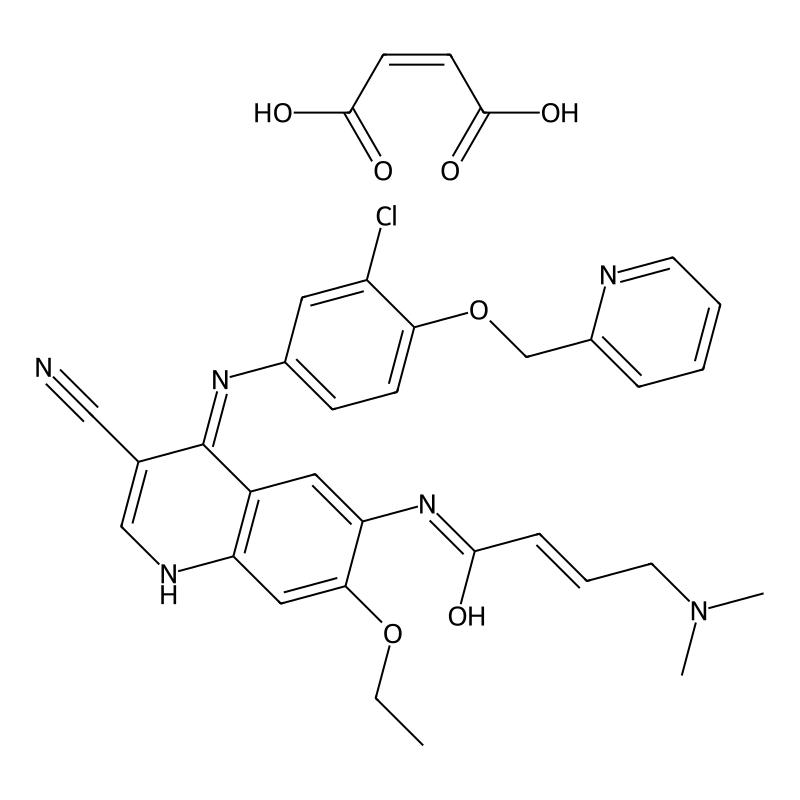

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neratinib Maleate is the orally administered maleate salt form of neratinib, a quinazoline-based irreversible inhibitor of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4. [REFS-1, REFS-2] Its primary mechanism involves covalently binding to a conserved cysteine residue in the ATP-binding pocket of these kinases, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation. [REFS-1, REFS-3] This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability, which presents specific, procurement-relevant challenges and advantages in formulation and experimental design. [4]

References

- [1] PubChem Compound Summary for CID 67307512, Neratinib Maleate. National Center for Biotechnology Information.

- [2] Nerlynx (neratinib) tablets, for oral use. Prescribing Information. FDA.

- [3] Singh, J., & Ma, C. X. (2019). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 11(6), 752.

- [4] Al-Ghamdi, K. M., Alshehri, S., Al-Zahrani, F. A., Al-Subaiyel, A. M., Alhakamy, N. A., & Afzal, O. (2025). Oral Administration of Neratinib Maleate-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation. Pharmaceutics, 17(2), 241.

Substituting Neratinib Maleate with its free base or a reversible inhibitor like Lapatinib can lead to failed experiments and invalid conclusions. The maleate salt form was specifically developed to address the poor aqueous solubility of the neratinib free base, a weak base. [REFS-1, REFS-2] The salt exhibits a profound pH-dependent solubility profile, which is critical for achieving dissolution in acidic environments for oral bioavailability studies and for preparing consistent stock solutions for in vitro work. [3] Furthermore, its irreversible, covalent binding mechanism provides a sustained and more potent inhibition of HER2 kinase activity compared to the equilibrium-driven, reversible binding of inhibitors like Lapatinib. [4] This mechanistic difference is fundamental, making the compounds unsuitable as direct substitutes in studies requiring prolonged pathway blockade or investigating mechanisms of acquired resistance.

References

- [1] Wyeth. (2011). Tablet formulations of neratinib maleate. (WO Patent 2011/055303 A1).

- [2] Wyeth LLC. (2017). Tablet formulations of neratinib maleate. (AU Patent 2010316683 B2).

- [3] NERLYNX (neratinib) tablet, film coated. DailyMed, National Library of Medicine.

- [4] Sudhan, D. R., & Arteaga, C. L. (2017). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 11(6), 752.

Over 600-Fold Greater In Vitro Potency Than Lapatinib in a HER2-Amplified Cell Line

In a direct comparison using the HER2-amplified SKBR3 breast cancer cell line, neratinib demonstrated profoundly greater potency in inhibiting cell proliferation than the reversible inhibitor lapatinib. [1] The IC50 for neratinib was measured at 0.03 nM, whereas the IC50 for lapatinib was 20 nM, indicating a 667-fold difference in the concentration required to achieve 50% inhibition. [1] This significant potency differential is a consistent finding across multiple studies and HER2+ cell lines. [REFS-2, REFS-3]

| Evidence Dimension | Inhibition of Cell Proliferation (IC50) |

| Target Compound Data | 0.03 +/- 0.01 nM (Neratinib) |

| Comparator Or Baseline | 20 +/- 1 nM (Lapatinib) |

| Quantified Difference | 667-fold higher potency |

| Conditions | SKBR3 HER2-amplified breast cancer cell line, acid phosphatase-based proliferation assay. |

This allows for the use of significantly lower concentrations in vitro, conserving valuable compound and reducing the risk of off-target effects at higher doses.

Defined pH-Dependent Solubility Profile: A Critical Handling and Formulation Parameter

The procurement of neratinib as its maleate salt is driven by its defined, albeit challenging, solubility profile, which is a critical improvement over the free base. Neratinib maleate's solubility is highly pH-dependent, being sparingly soluble at pH 1.2 (32.90 mg/mL) but becoming practically insoluble at pH 5.0 and above (≤0.08 mg/mL). [1] This property is fundamental to its behavior in both in vitro and in vivo systems, dictating the necessity of acidic conditions for dissolution and informing the design of oral formulations intended to enhance bioavailability. [REFS-2, REFS-3]

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 32.90 mg/mL at pH 1.2; ≤0.08 mg/mL at pH ≥ 5.0 |

| Comparator Or Baseline | Neratinib free base (weak base with intrinsically low water solubility) |

| Quantified Difference | >400-fold decrease in solubility from pH 1.2 to pH 5.0 |

| Conditions | Aqueous buffer at specified pH. |

Understanding this specific pH-solubility curve is essential for reproducible stock solution preparation, designing relevant dissolution assays, and developing effective oral formulations for preclinical studies.

Demonstrated Activity in Models of Acquired Lapatinib Resistance

A key differentiator for neratinib is its ability to inhibit HER2 signaling in contexts where the reversible inhibitor lapatinib has failed. Preclinical studies have shown that neratinib can overcome lapatinib resistance driven by mechanisms such as EGFR–HER3 dimerization. [1] Furthermore, while certain HER2 mutations can confer resistance to lapatinib, many of these functionally characterized mutants remain sensitive to neratinib. [2] This makes neratinib the appropriate tool for investigating signaling pathways in lapatinib-resistant models or for screening against HER2-mutant cancer cell lines.

| Evidence Dimension | Activity in resistance models |

| Target Compound Data | Effective against certain HER2 mutations and signaling pathways that confer resistance to lapatinib. |

| Comparator Or Baseline | Lapatinib (reversible inhibitor to which resistance has developed). |

| Quantified Difference | Qualitative difference in efficacy against specific resistance mechanisms. |

| Conditions | In vitro models of acquired resistance; cell lines expressing specific HER2 somatic mutations. |

This justifies the procurement of neratinib specifically for studies focused on overcoming or understanding acquired resistance to first-generation reversible HER2 inhibitors.

Dose-Response and Mechanistic Studies in HER2-Amplified Models

Due to its sub-nanomolar potency against HER2-amplified cell lines like SKBR3, neratinib maleate is the preferred reagent for generating dose-response curves and for mechanistic studies where maximal target inhibition at low concentrations is required to ensure target specificity. [1]

Investigating Acquired Resistance to Reversible HER2 Tyrosine Kinase Inhibitors

For projects involving cell lines or xenograft models that have developed resistance to lapatinib, neratinib is a critical tool. Its ability to overcome specific resistance mechanisms, such as those involving HER2 mutations or compensatory signaling, allows for the direct study of resistance-reversal strategies. [2]

Preclinical Development of Oral Formulations for Poorly Soluble Compounds

The well-documented, pH-dependent solubility of Neratinib Maleate makes it an excellent model compound for developing and testing novel oral formulation strategies (e.g., amorphous solid dispersions, lipid nanoparticles) aimed at improving the bioavailability of BCS Class IV drugs. [3]

References

- [1] Finn, R. S., et al. (2012). The effects of lapatinib and neratinib on HER2 protein levels in breast cancer cell lines. Journal of Clinical Oncology, 30(15_suppl), 540-540.

- [2] Guest, S. T., et al. (2013). Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer. Oncotarget, 4(9), 1541–1551.

- [3] Al-Ghamdi, K. M., et al. (2025). Oral Administration of Neratinib Maleate-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation. Pharmaceutics, 17(2), 241.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Dates

2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548937/ PubMed PMID: 31644242.

3: Booth LA, Roberts JL, Dent P. The role of cell signaling in the crosstalk between autophagy and apoptosis in the regulation of tumor cell survival in response to sorafenib and neratinib. Semin Cancer Biol. 2019 Oct 20. pii: S1044-579X(19)30024-0. doi: 10.1016/j.semcancer.2019.10.013. [Epub ahead of print] Review. PubMed PMID: 31644944.

4: Miles J, White Y. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer. J Adv Pract Oncol. 2018 Nov-Dec;9(7):750-754. Epub 2018 Nov 1. Review. PubMed PMID: 31249722; PubMed Central PMCID: PMC6570523.

5: Collins DM, Conlon NT, Kannan S, Verma CS, Eli LD, Lalani AS, Crown J. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers (Basel). 2019 May 28;11(6). pii: E737. doi: 10.3390/cancers11060737. Review. PubMed PMID: 31141894; PubMed Central PMCID: PMC6628314.

6: Deeks ED. Neratinib: First Global Approval. Drugs. 2017 Oct;77(15):1695-1704. doi: 10.1007/s40265-017-0811-4. Review. PubMed PMID: 28884417.

7: Kourie HR, El Rassy E, Clatot F, de Azambuja E, Lambertini M. Emerging treatments for HER2-positive early-stage breast cancer: focus on neratinib. Onco Targets Ther. 2017 Jul 10;10:3363-3372. doi: 10.2147/OTT.S122397. eCollection 2017. Review. PubMed PMID: 28744140; PubMed Central PMCID: PMC5513878.

8: Echavarria I, López-Tarruella S, Márquez-Rodas I, Jerez Y, Martin M. Neratinib for the treatment of HER2-positive early stage breast cancer. Expert Rev Anticancer Ther. 2017 Aug;17(8):669-679. doi: 10.1080/14737140.2017.1338954. Epub 2017 Jun 26. Review. PubMed PMID: 28649882.

9: Chan A. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness. Ther Adv Med Oncol. 2016 Sep;8(5):339-50. doi: 10.1177/1758834016656494. Epub 2016 Jul 10. Review. PubMed PMID: 27583026; PubMed Central PMCID: PMC4981294.

10: Tiwari SR, Mishra P, Abraham J. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor. Clin Breast Cancer. 2016 Oct;16(5):344-348. doi: 10.1016/j.clbc.2016.05.016. Epub 2016 May 29. Review. PubMed PMID: 27405796.

11: Kourie HR, Chaix M, Gombos A, Aftimos P, Awada A. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations. Expert Opin Drug Metab Toxicol. 2016 Aug;12(8):947-57. doi: 10.1080/17425255.2016.1198317. Epub 2016 Jun 27. Review. PubMed PMID: 27284682.

12: Segovia-Mendoza M, González-González ME, Barrera D, Díaz L, García-Becerra R. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Am J Cancer Res. 2015 Aug 15;5(9):2531-61. eCollection 2015. Review. PubMed PMID: 26609467; PubMed Central PMCID: PMC4633889.

13: Feldinger K, Kong A. Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer (Dove Med Press). 2015 Jun 9;7:147-62. doi: 10.2147/BCTT.S54414. eCollection 2015. Review. PubMed PMID: 26089701; PubMed Central PMCID: PMC4467661.

14: López-Tarruella S, Jerez Y, Márquez-Rodas I, Martín M. Neratinib (HKI-272) in the treatment of breast cancer. Future Oncol. 2012 Jun;8(6):671-81. doi: 10.2217/fon.12.66. Review. PubMed PMID: 22764764.

15: Bose P, Ozer H. Neratinib: an oral, irreversible dual EGFR/HER2 inhibitor for breast and non-small cell lung cancer. Expert Opin Investig Drugs. 2009 Nov;18(11):1735-51. doi: 10.1517/13543780903305428. Review. PubMed PMID: 19780706.

Explore Compound Types